

# Unveiling the Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against the Human Kinome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF 02367982 |           |
| Cat. No.:            | B1679669    | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs). Initially developed as a c-MET inhibitor, its clinical efficacy has been most prominently demonstrated in non-small cell lung cancers (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] As with many kinase inhibitors that target the highly conserved ATP-binding pocket, understanding the broader cross-reactivity profile of PF-02367982 is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This guide provides a comprehensive comparison of the inhibitory activity of PF-02367982 against a wide array of human kinases, supported by experimental data and detailed methodologies.

### **Quantitative Kinase Inhibition Profile**

The selectivity of PF-02367982 has been extensively profiled against large panels of kinases. The following table summarizes the dissociation constants (Kd) for PF-02367982 against a panel of 442 kinases from the KINOMEscan™ assay, providing a quantitative measure of binding affinity. A lower Kd value indicates a higher binding affinity. For comparative purposes, IC50 values for the (R)- and (S)-enantiomers of Crizotinib against a selection of key kinases are also presented.





Table 1: Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against a Panel of Human Kinases



| Kinase Target                                    | Kd (nM) -<br>KINOMEscan™ | IC50 (nM) - (R)-<br>Crizotinib | IC50 (nM) - (S)-<br>Crizotinib |
|--------------------------------------------------|--------------------------|--------------------------------|--------------------------------|
| Primary Targets                                  |                          |                                |                                |
| ALK                                              | 3.6                      | 23.4                           | 10.8                           |
| MET                                              | 1.6                      | 8.2                            | 4.1                            |
| ROS1                                             | 11                       | 3.5                            | 1.7                            |
| Significant Off-Targets<br>(Kd < 100 nM)         |                          |                                |                                |
| AXL                                              | 21                       | 15.6                           | 7.5                            |
| FLT3                                             | 48                       | 120                            | 55                             |
| FES                                              | 85                       | 28                             | 13                             |
| LTK                                              | 2.4                      | -                              | -                              |
| TYRO3                                            | 31                       | -                              | -                              |
| MER                                              | 33                       | -                              | -                              |
| STK22D (TSSK2)                                   | 49                       | -                              | -                              |
| MAP4K4                                           | 55                       | -                              | -                              |
| MST1R (RON)                                      | 68                       | -                              | -                              |
| TNK2                                             | 70                       | -                              | -                              |
| Weakly Inhibited Kinases (100 nM ≤ Kd < 1000 nM) |                          |                                |                                |
| ABL1                                             | 240                      | -                              | -                              |
| SRC                                              | >1000                    | >1000                          | >1000                          |
| LCK                                              | >1000                    | >1000                          | >1000                          |

This table presents a selection of kinases



for illustrative purposes. For a comprehensive list, please refer to the full KINOMEscan™ dataset.

Data Source: Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181) - LINCS Data Portal[3] and Benchchem

# Experimental Protocols In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay is designed to measure the binding affinity of a test compound to a kinase of interest. It relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

#### Materials:

- Kinase of interest (e.g., ALK, c-MET)
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test compound (PF-02367982)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- DMSO
- 384-well assay plates

#### Procedure:



- Compound Dilution: Prepare a serial dilution of PF-02367982 in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
- Reagent Preparation:
  - Prepare a 3X solution of the kinase and Eu-anti-tag antibody mixture in assay buffer.
  - Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
- Assay Assembly:
  - $\circ$  Add 5 µL of the diluted test compound to the wells of a 384-well plate.
  - Add 5 μL of the 3X kinase/antibody mixture to each well.
  - Add 5 μL of the 3X tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring timeresolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
  against the logarithm of the compound concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

## **Signaling Pathways**

PF-02367982 primarily targets the ALK, c-MET, and ROS1 receptor tyrosine kinases. However, its cross-reactivity with other kinases, such as AXL, FLT3, and FES, can lead to the modulation of additional signaling pathways. Understanding these interactions is critical for a complete picture of the compound's biological effects.

The primary targets of PF-02367982 (ALK, c-MET, and ROS1) are all receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant activation of these kinases through genetic alterations can lead to uncontrolled cell growth and cancer.

Key off-targets such as AXL and FLT3 are also RTKs implicated in cancer progression and drug resistance. AXL signaling can activate the PI3K/AKT and MAPK pathways, promoting cell survival and migration.[5][6] FLT3 is critical for the normal development of hematopoietic stem cells, and its aberrant activation is a driver in acute myeloid leukemia (AML), also signaling through the PI3K/AKT and MAPK pathways.[1][7] The proto-oncogene FES is a non-receptor tyrosine kinase that has been shown to play a role in cytokine signaling and myeloid differentiation.





Click to download full resolution via product page

Caption: Signaling pathways modulated by PF-02367982 (Crizotinib).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3 [mdpi.com]
- 2. LINCS Data Portal 2.0: next generation access point for perturbation-response signatures
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor tyrosine kinase AxI is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against the Human Kinome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679669#cross-reactivity-profile-of-pf-02367982-against-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com